molecular formula C13H21N3O B11790435 6-Cyclohexyl-2-(1-methoxyethyl)pyrimidin-4-amine

6-Cyclohexyl-2-(1-methoxyethyl)pyrimidin-4-amine

Cat. No.: B11790435
M. Wt: 235.33 g/mol
InChI Key: WNBAEHXKCHIIBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

6-Cyclohexyl-2-(1-methoxyethyl)pyrimidin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the pyrimidine ring .

Mechanism of Action

The mechanism of action of 6-Cyclohexyl-2-(1-methoxyethyl)pyrimidin-4-amine is not well-documented. pyrimidine derivatives generally exert their effects by interacting with specific molecular targets and pathways. For example, some pyrimidines inhibit the activity of enzymes involved in DNA synthesis and repair, while others modulate the activity of inflammatory mediators . The specific molecular targets and pathways involved in the action of this compound would require further research to elucidate.

Comparison with Similar Compounds

6-Cyclohexyl-2-(1-methoxyethyl)pyrimidin-4-amine can be compared with other pyrimidine derivatives, such as pyrimidinamine derivatives containing pyridin-2-yloxy moiety . These compounds share similar structural features but may differ in their biological activities and applications. For example, pyrimidinamine derivatives are known for their fungicidal activity and are used in agriculture to control fungal diseases . The uniqueness of this compound lies in its specific chemical structure, which may confer distinct properties and applications compared to other pyrimidine derivatives.

Conclusion

This compound is a versatile compound with various applications in scientific research, chemistry, biology, medicine, and industry Its synthesis involves complex organic reactions, and it undergoes various chemical transformations

Properties

Molecular Formula

C13H21N3O

Molecular Weight

235.33 g/mol

IUPAC Name

6-cyclohexyl-2-(1-methoxyethyl)pyrimidin-4-amine

InChI

InChI=1S/C13H21N3O/c1-9(17-2)13-15-11(8-12(14)16-13)10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3,(H2,14,15,16)

InChI Key

WNBAEHXKCHIIBF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=CC(=N1)N)C2CCCCC2)OC

Origin of Product

United States

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